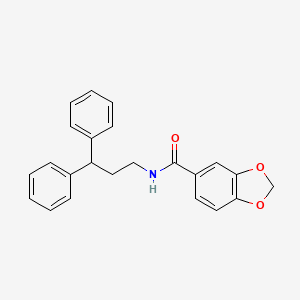
N-(3,3-diphenylpropyl)-1,3-benzodioxole-5-carboxamide
Übersicht
Beschreibung
N-(3,3-diphenylpropyl)-1,3-benzodioxole-5-carboxamide: is a synthetic organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring fused with a carboxamide group and a diphenylpropyl moiety
Wirkmechanismus
Target of Action
The primary targets of N-(3,3-diphenylpropyl)-1,3-benzodioxole-5-carboxamide are the calmodulin and myosin light-chain kinase 2, which are found in skeletal and cardiac muscle . These proteins play a crucial role in muscle contraction and relaxation, and their modulation can have significant effects on cardiac function.
Mode of Action
this compound interacts with its targets by binding to them and altering their function . This interaction can lead to changes in the activity of the target proteins, potentially affecting muscle contraction and relaxation.
Biochemical Pathways
It is known that the compound can affect the function of calmodulin and myosin light-chain kinase 2, which are involved in the regulation of muscle contraction . This could potentially lead to changes in cardiac function.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its modulation of calmodulin and myosin light-chain kinase 2 . By altering the function of these proteins, the compound could potentially affect muscle contraction and relaxation, leading to changes in cardiac function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-diphenylpropyl)-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of 3,3-diphenylpropionitrile through Friedel-Crafts alkylation of cinnamonitrile with benzene. This intermediate is then subjected to catalytic hydrogenation to yield 3,3-diphenylpropylamine. The final step involves the reaction of 3,3-diphenylpropylamine with 1,3-benzodioxole-5-carboxylic acid under appropriate conditions to form the desired carboxamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3,3-diphenylpropyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3,3-diphenylpropyl)-1,3-benzodioxole-5-carboxamide is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or neuroprotective effects, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals, including advanced materials and polymers.
Vergleich Mit ähnlichen Verbindungen
- N-(2,2-diphenylethyl)-2-phenyl-4-quinazolinamine
- N-methyl-3,3-diphenylpropylamine
- N-(3,3-diphenylpropyl)-2-phenyl-4-quinazolinamine
Comparison: N-(3,3-diphenylpropyl)-1,3-benzodioxole-5-carboxamide stands out due to its benzodioxole ring, which imparts unique electronic and steric properties. This differentiates it from other diphenylpropyl derivatives, potentially leading to distinct biological activities and synthetic applications .
Eigenschaften
IUPAC Name |
N-(3,3-diphenylpropyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c25-23(19-11-12-21-22(15-19)27-16-26-21)24-14-13-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,20H,13-14,16H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFGMFKGXGSVLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


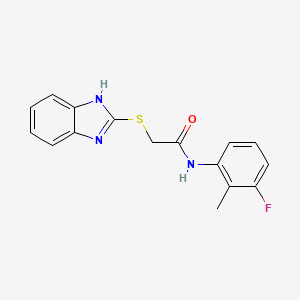
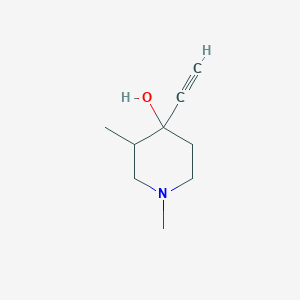
![N-[2-(piperazin-1-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B3591921.png)
![1-(4-methoxy-3-nitrophenyl)-2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B3591931.png)
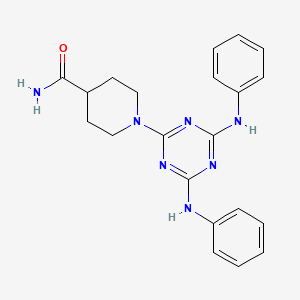
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B3591946.png)
![2-[2-(4-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B3591950.png)
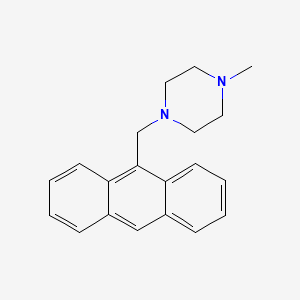
![N-(5-chloro-2-pyridinyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B3591980.png)
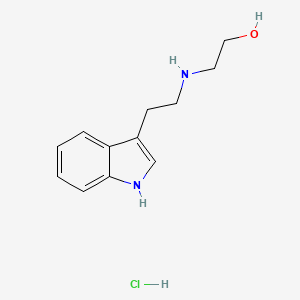
![5-METHYL-N-(4-{[4-(5-METHYLFURAN-2-AMIDO)PHENYL]METHYL}PHENYL)FURAN-2-CARBOXAMIDE](/img/structure/B3591983.png)
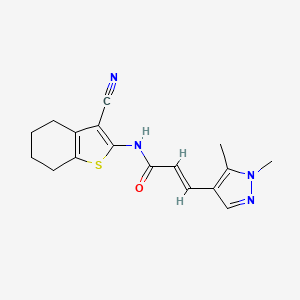
![(E)-N-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE](/img/structure/B3591994.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3592001.png)
